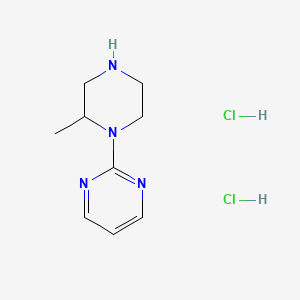

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride

Description

2-(2-Methylpiperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with a 2-methylpiperazine group and two hydrochloride counterions. Its IUPAC name is 2-[(2R)-2-methylpiperazin-1-yl]pyrimidine dihydrochloride (inferred from structural analogs in and ). The methyl group on the piperazine ring enhances steric and electronic properties, influencing solubility, stability, and biological interactions. The dihydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications such as kinase inhibition or receptor modulation.

Properties

Molecular Formula |

C9H16Cl2N4 |

|---|---|

Molecular Weight |

251.15 g/mol |

IUPAC Name |

2-(2-methylpiperazin-1-yl)pyrimidine;dihydrochloride |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;;/h2-4,8,10H,5-7H2,1H3;2*1H |

InChI Key |

OAVYDCGZMZWABM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=NC=CC=N2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Structural Differences :

- Lacks the methyl group on the piperazine ring.

- Shares the pyrimidine core and dihydrochloride salt form.

Implications :

- Receptor Binding : The unsubstituted piperazine may allow for more flexible interactions with target proteins, as seen in kinase inhibitors .

- Stability : Methylation in the target compound could enhance metabolic stability by sterically shielding the piperazine ring from oxidative degradation.

2-(3,4-Dimethoxyphenyl)-7-[(2R)-2-Methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound 50, )

Key Structural Differences :

- Incorporates a pyrido-pyrimidinone scaffold instead of a simple pyrimidine.

- Features a 3,4-dimethoxyphenyl group and a fused bicyclic system.

Implications :

- Bioactivity : The extended aromatic system and methoxy groups may enhance binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding domains).

- Selectivity: The pyrido-pyrimidinone core could confer selectivity for specific isoforms of therapeutic targets, as observed in kinase inhibitors .

- Solubility : The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to the neutral, lipophilic patent analog.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

Key Structural Differences :

- Contains an Fmoc-protected piperazine and an acetic acid side chain.

- Lacks the pyrimidine core.

Implications :

- Synthetic Utility : The Fmoc group is commonly used in peptide synthesis for temporary protection, unlike the target compound’s permanent methyl group.

- Functionality : The acetic acid moiety enables conjugation to biomolecules, diverging from the target compound’s role as a standalone pharmacophore .

Research Findings and Trends

- Structural Optimization : Methylation on piperazine (as in the target compound) is a common strategy to improve metabolic stability without compromising solubility, as seen in analogs like ciprofloxacin derivatives .

- Salt Forms : Dihydrochloride salts are prevalent in both the target compound and its analogs to enhance bioavailability, as demonstrated in .

Biological Activity

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- IUPAC Name : 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride

- CAS Number : 2749863-44-1

- Molecular Formula : C9H14Cl2N4

- Molecular Weight : 239.14 g/mol

- SMILES : CC1CNCCN1c1ncccn1.Cl.Cl

The biological activity of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various biochemical pathways. The compound has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology.

Key Mechanisms:

- Inhibition of Receptors : It may act as an antagonist or partial agonist at certain receptor sites.

- Enzyme Modulation : The compound could influence the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity and Therapeutic Applications

Research indicates that 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride exhibits various biological activities that suggest potential therapeutic applications:

Anticancer Activity

Studies have shown that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its effectiveness against specific cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates it may have antidepressant and anxiolytic effects, making it a candidate for further investigation in psychiatric therapeutics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Potential antidepressant effects | |

| Enzyme Inhibition | Modulates metabolic pathways |

Case Studies

Several case studies have explored the efficacy of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride in different biological contexts:

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for therapeutic use against breast cancer.

-

Neuropharmacological Assessment :

- Objective : To assess the anxiolytic effects in animal models.

- Findings : Behavioral tests indicated significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methylpiperazin-1-yl)pyrimidine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyrimidine derivatives and methylpiperazine. Key parameters include:

- Reagents : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Stoichiometry : A 1:1.2 molar ratio of pyrimidine to methylpiperazine ensures complete substitution.

Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol .

Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and purify via recrystallization (ethanol/water) to ≥95% purity .

Q. How should researchers characterize the purity and structural integrity of 2-(2-Methylpiperazin-1-yl)pyrimidine dihydrochloride?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) to confirm methylpiperazine integration (e.g., singlet at δ 2.8 ppm for N–CH₃).

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion peaks (theoretical [M+H]⁺ = 224.1).

- X-ray Crystallography : For definitive structural confirmation, grow crystals in methanol/ether .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

| Property | Details |

|---|---|

| Solubility | Soluble in water (>50 mg/mL at 25°C), DMSO (limited), and ethanol. |

| Stability | Stable at 4°C (dry) for 6 months; avoid prolonged exposure to light/heat. |

| Decomposition | Degrades above 200°C, releasing HCl gas; incompatible with strong oxidizers . |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Deploy density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Predict transition states for substitution reactions.

- Validate experimental kinetic data (e.g., activation energy discrepancies).

Tools like Gaussian or ORCA can simulate reaction pathways, while molecular dynamics (MD) models assess solvent effects .

Q. What strategies mitigate data inconsistencies in biological activity studies of derivatives?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to identify non-specific binding.

- Control Experiments : Include negative controls (e.g., piperazine-free analogs) to isolate target effects.

- High-Throughput Screening (HTS) : Validate hits via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can structural modifications enhance the compound’s utility in drug discovery?

- Methodological Answer :

| Modification | Impact | Method |

|---|---|---|

| N-Methylation | Increases lipophilicity (logP +0.5). | Alkylation with methyl iodide. |

| Ring Functionalization | Improves target selectivity (e.g., kinase inhibition). | Suzuki coupling with aryl boronic acids. |

- Validation : Assess ADMET properties via in vitro assays (e.g., microsomal stability) .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor reduction by 40%).

- Catalysis : Use immobilized palladium catalysts (0.5 mol%) for coupling steps, enabling recycling.

- Waste Minimization : Employ flow chemistry for continuous processing, reducing solvent use by 60% .

Q. How can trace impurities be quantified and controlled during synthesis?

- Methodological Answer :

- Analytical Methods : UPLC-MS/MS (C18 column, 0.1% formic acid gradient) with LOQ = 0.1%.

- Reference Standards : Compare against certified impurities (e.g., unreacted pyrimidine or methylpiperazine by-products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.